Dansyl-X, SE
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Overview
Description
Dansyl-X, SE is a complex organic compound known for its applications in biochemical research. This compound is often used as an amino-reactive building block to prepare peptide conjugates and other bioconjugates due to its high conjugation efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-X, SE involves multiple steps. One common method includes the reaction of hexanoic acid with 5-(dimethylamino)-1-naphthalenyl sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
Dansyl-X, SE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Dansyl-X, SE has several scientific research applications:
Chemistry: Used as a fluorescent labeling reagent in various chemical analyses.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of specialized biochemical reagents and materials.
Mechanism of Action
The mechanism of action of this compound involves its ability to react with amino groups in peptides and proteins, forming stable conjugates. This reaction is facilitated by the presence of the sulfonyl and ester functional groups, which act as reactive sites. The molecular targets include amino acids and proteins, and the pathways involved are primarily related to peptide bond formation and modification .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Another amino-reactive compound used for labeling purposes.
Fluorescein isothiocyanate: A widely used fluorescent labeling reagent.
Rhodamine derivatives: Compounds used for similar applications in biochemical research.
Uniqueness
Dansyl-X, SE is unique due to its high conjugation efficiency and stability, making it a preferred choice for preparing peptide conjugates and other bioconjugates .
Biological Activity
Dansyl-X, SE is a fluorescent dye that has garnered attention in biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, and various applications in biophysical studies.
This compound is a derivative of dansyl chloride, known for its enhanced labeling efficiency and stability. The compound exhibits environmentally sensitive fluorescence quantum yields and emission maxima, making it suitable for probing hydrophobic sites in proteins and membranes. The synthesis process typically involves the reaction of dansyl chloride with various substrates, resulting in fluorescent derivatives that can be used in various biological assays .
Synthesis Example:
One study detailed the synthesis of fluorescent derivatives using dansyl chloride. The reaction involved mixing dansyl chloride with methoxyamine in acetonitrile, yielding significant quantities of the desired product after purification .
Fluorescence Characteristics
This compound displays a large Stokes shift and fluorescence lifetimes ranging from 10 to 20 nanoseconds. These properties make it an effective tool for biophysical studies, particularly in understanding interactions within biological systems .
Fluorescence Quantum Yields
The quantum yield of this compound varies based on environmental conditions:
- In Hydrophobic Environments: Increased fluorescence intensity.
- In Polar Environments: Decreased fluorescence intensity.
This sensitivity allows researchers to use Dansyl-X as a probe to study membrane dynamics and protein interactions.
1. Protein Labeling
This compound is widely used for labeling proteins due to its ability to bind specifically to hydrophobic regions. This property facilitates the study of protein folding, dynamics, and interactions within cellular environments.
2. Membrane Studies
Research has shown that dansyl derivatives can be utilized to explore cholesterol behavior in lipid membranes. For instance, dansyl-cholestanol (DChol) has been employed to investigate cholesterol-rich microdomains in cell membranes using confocal imaging techniques. The findings indicated that DChol preferentially localizes in these microdomains, providing insights into cholesterol dynamics within cellular structures .
Case Study 1: Cholesterol Behavior
In a study using DChol as a fluorescent probe, researchers demonstrated its ability to sense cholesterol's mobility within plasma membranes. The study utilized fluorescence resonance energy transfer (FRET) techniques to analyze the distribution of DChol among different membrane domains .
Parameter | Cholesterol-Rich Domains | Cholesterol-Poor Domains |
---|---|---|
Mobility | High | Low |
Fluorescence Intensity | High | Low |
Case Study 2: Drug Development
This compound has also been applied in drug development as a fluorescent marker for tracking drug interactions with target proteins. A study highlighted the use of dansylated compounds to improve mass spectrometric detection of bioactive molecules .
Research Findings
Recent studies have underscored the versatility of this compound in various biological applications:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIICGLEONACOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.